1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol
Description
Properties
Molecular Formula |
C8H17FN2O |
|---|---|
Molecular Weight |
176.23 g/mol |
IUPAC Name |
1-fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C8H17FN2O/c1-7-5-10-2-3-11(7)6-8(12)4-9/h7-8,10,12H,2-6H2,1H3/t7-,8?/m1/s1 |
InChI Key |
CZPJGUQUCSNNDI-GVHYBUMESA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1CC(CF)O |
Canonical SMILES |
CC1CNCCN1CC(CF)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol typically involves the reaction of 1-chloro-3-fluoro-propan-2-ol with 2-methylpiperazine. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 130°C) under an inert atmosphere . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Reactivity Profile
The compound’s reactivity is influenced by its fluorinated propanol and piperazine moieties:
2.1. Nucleophilic Substitution
The hydroxyl group on the propanol backbone may participate in nucleophilic substitution reactions, facilitated by the electron-withdrawing fluorine atom. Potential reactions include:
-
Alkylation : Reaction with alkyl halides to form ether derivatives.
-
Acetylation : Formation of acetate esters under acidic or basic conditions.
2.2. Piperazine Reactivity
The piperazine ring, a versatile heterocycle, can undergo:
-
Alkylation : Reaction with electrophiles (e.g., alkyl halides) at the secondary amine nitrogen.
-
Protonation : Acid-base reactions due to the basicity of the nitrogen atoms.
2.3. Oxidation and Derivatization
The secondary alcohol group may undergo oxidation to form ketones or further derivatization (e.g., sulfonation, phosphorylation).
Structural Influences on Reactivity
-
Fluorine substitution : The fluorine atom enhances electron deficiency at the propanol carbon, potentially increasing the rate of nucleophilic substitution.
-
Stereochemistry : The (2R) configuration of the piperazine ring may influence regioselectivity in reactions involving the nitrogen atoms .
-
Piperazine flexibility : The six-membered ring allows conformational changes, affecting steric hindrance and reaction rates.
Experimental Considerations
Scientific Research Applications
1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The piperazine ring can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in:
- Fluorine at position 1 : Enhances electronegativity and metabolic stability compared to chlorine or hydroxyl analogs.
- (2R)-2-methylpiperazinyl group at position 3 : Stereochemistry likely impacts selectivity for adrenergic or other receptors.
- Propan-2-ol backbone: Common in β-adrenoceptor antagonists and antifungal agents, enabling hydrogen bonding and solubility.
Comparison Table of Structural Analogs
Pharmacological Insights
- Adrenergic Activity: Analogs like 1-chloro-3-(4-methylpiperazin-1-yl)propan-2-ol (compound 12, ) and 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol () demonstrate α1/β1-adrenoceptor antagonism, suggesting the target compound may share similar cardiovascular effects (e.g., antiarrhythmic, hypotensive).
- Antifungal Activity : Oteseconazole () highlights the role of propan-2-ol backbones in antifungal targeting, though the target compound’s substituents suggest divergent mechanisms.
- Stereochemical Impact : The (2R) configuration in oteseconazole is critical for antifungal efficacy , implying similar stereospecificity may govern the target’s receptor interactions.
Physicochemical and Metabolic Considerations
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life relative to chlorine analogs (e.g., compound 12, ).
- Synthesis Challenges : Stereospecific introduction of the (2R)-2-methylpiperazinyl group requires chiral resolution or asymmetric synthesis, as seen in related compounds ().
Biological Activity
1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol (CAS Number: 1848866-89-6) is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
This compound has the molecular formula and a molecular weight of 176.23 g/mol. Its structure includes a fluorine atom, which can enhance biological activity through various mechanisms, including increased lipophilicity and altered receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Recent studies suggest that it may exhibit:
- Enzyme Inhibition : The compound has shown promising results in inhibiting enzymes such as α-glucosidase and cholinesterase, which are critical in metabolic pathways and neurotransmission, respectively. In vitro studies demonstrated that certain derivatives exhibited significantly higher inhibitory activity compared to standard drugs like acarbose .
- Antioxidant Activity : The antioxidant properties of this compound have been evaluated, indicating its potential to mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals .
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects, particularly in models of neurodegeneration .
In Vitro Studies
A study focused on a series of fluorinated piperidine derivatives, including this compound, demonstrated significant enzyme inhibition in vitro. The compound was tested against α-glucosidase and cholinesterase, revealing IC50 values that indicate potent inhibitory effects compared to controls .
In Vivo Studies
In vivo studies using STZ-induced diabetic rat models highlighted the antidiabetic potential of compounds similar to this compound. These studies validated the in vitro findings and suggested that the compound could be developed as a therapeutic agent for managing diabetes through its enzyme inhibitory effects .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol, and how can stereochemical purity be ensured?
- Methodology :
- Stepwise alkylation : React (2R)-2-methylpiperazine with epichlorohydrin derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the piperazine-propanol backbone. Fluorination can be achieved using Selectfluor™ or DAST (diethylaminosulfur trifluoride) .
- Chiral resolution : Use chiral HPLC with columns like Chiralpak IA/IB to separate enantiomers and confirm stereochemistry via circular dichroism (CD) .
- Purity validation : Characterize intermediates with ¹H/¹³C NMR (e.g., coupling constants for fluorine-proton interactions, JH-F ~47 Hz) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle hygroscopicity and stability issues during storage?
- Methodology :
- Store under inert gas (argon) in sealed containers at 2–8°C to prevent hydrolysis of the fluorinated group. Use Karl Fischer titration to monitor moisture content .
- For long-term stability, lyophilize the compound and store as a solid. Avoid aqueous solutions unless stabilized with non-nucleophilic buffers (e.g., HEPES) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : Observe fluorine-proton coupling in ¹H NMR (e.g., δ ~5.28 ppm, dd, JH-F = 47.4 Hz) and verify piperazine ring protons (δ ~2.5–3.5 ppm) .
- Mass spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 247.15) and isotope patterns for fluorine .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtained via slow evaporation in ethanol/water mixtures .
Advanced Research Questions
Q. How does the stereochemistry of the 2-methylpiperazine moiety influence biological activity?
- Methodology :
- Comparative assays : Synthesize both (2R) and (2S) enantiomers and test against targets (e.g., fungal CYP51 for antifungal activity or Aβ aggregates for neurodegenerative applications). Use IC₅₀/Ki values to correlate stereochemistry with potency .
- Molecular docking : Model interactions using software like AutoDock Vina. The (2R) configuration may enhance hydrogen bonding with active-site residues (e.g., His310 in CYP51) .
Q. What strategies can resolve contradictions in reported binding affinities across studies?
- Methodology :
- Standardize assay conditions : Use identical buffer systems (e.g., pH 7.4 PBS) and temperature (25°C) for radioligand binding assays. Validate with positive controls (e.g., ketoconazole for antifungal studies) .
- Meta-analysis : Compare data across studies using tools like Prism to identify outliers. Conflicting results may arise from differences in cell membrane permeability (logP) or fluorophore labeling efficiency .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodology :
- QSAR studies : Calculate descriptors (e.g., polar surface area, logD) using MOE or Schrödinger. Derivatives with logD <2 may enhance blood-brain barrier penetration for CNS targets .
- Metabolism prediction : Use CYP450 inhibition assays (e.g., human liver microsomes) to identify metabolic hotspots. Fluorine substitution at specific positions may reduce oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
